molecular formula C21H22N4O4S B11198419 4-amino-N~3~-(3-methoxybenzyl)-N~5~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(3-methoxybenzyl)-N~5~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11198419
M. Wt: 426.5 g/mol
InChI Key: DTNQOYOSDWEYKE-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound characterized by its unique thiazole ring structure and multiple methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl derivatives with thiazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as recrystallization, chromatography, or distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and methoxyphenyl-containing molecules. Examples are:

  • 4-((4-METHOXYPHENYL)AMINO)METHYL-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL

Uniqueness

What sets 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-[(4-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart is its specific combination of functional groups and thiazole ring, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H22N4O4S/c1-28-15-8-6-13(7-9-15)11-24-21(27)19-17(22)18(25-30-19)20(26)23-12-14-4-3-5-16(10-14)29-2/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

DTNQOYOSDWEYKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC(=CC=C3)OC)N

Origin of Product

United States

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